molecular formula C13H17NO5 B11853067 (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid

Cat. No.: B11853067
M. Wt: 267.28 g/mol
InChI Key: QFODAZFJAIMDSD-SNVBAGLBSA-N
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Description

®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a dimethoxyphenyl group, and a keto group, makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,4-dimethoxybenzaldehyde and amino acids. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino and dimethoxyphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted phenyl compounds, and various oxo derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of enzyme inhibitors and other bioactive molecules.

Medicine

In medicine, ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is explored for its therapeutic potential. It is investigated for its role in treating various diseases, including cancer and neurological disorders.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid: shares similarities with compounds such as 2,4-dimethoxyphenylacetic acid and 2,4-dimethoxyphenylboronic acid.

    2,4-Dimethoxyphenylacetic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.

    2,4-Dimethoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Uniqueness

The uniqueness of ®-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid lies in its chiral nature and the presence of both amino and keto functional groups

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(4R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)/t10-/m1/s1

InChI Key

QFODAZFJAIMDSD-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)[C@@H](CCC(=O)O)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(CCC(=O)O)N)OC

Origin of Product

United States

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